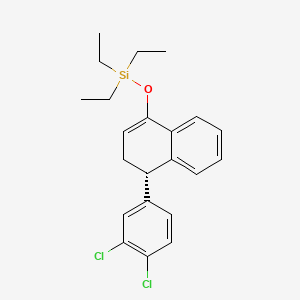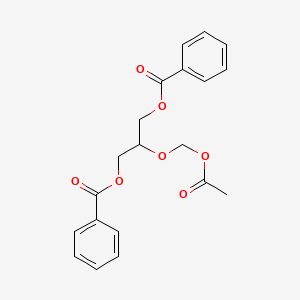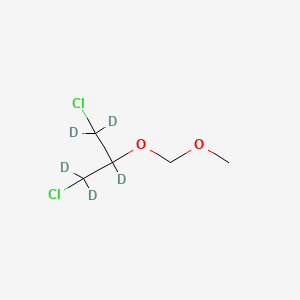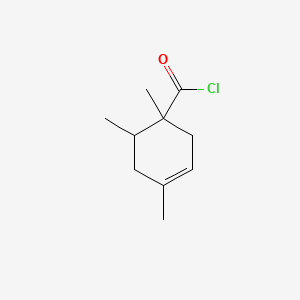![molecular formula C18H19BrO3 B563401 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone CAS No. 93885-34-8](/img/structure/B563401.png)
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a chemical compound with the molecular formula C18H19BrO3 and a molecular weight of 363.25 g/mol . This compound is primarily used in proteomics research and is known for its solubility in chloroform, dichloromethane, and ethyl acetate .
Métodos De Preparación
The synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone involves several steps. One common method includes the reaction of 3-bromo-2-hydroxypropyl bromide with 2-phenyl-1-propanone under specific conditions . The reaction typically requires a base such as potassium carbonate and an organic solvent like acetone. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in the investigation of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to modifications in protein structure and function . This interaction can affect various biological pathways, including signal transduction and enzyme activity .
Comparación Con Compuestos Similares
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone can be compared with similar compounds such as:
1-Bromo-3-phenylpropane: This compound is used in etherification reactions under phase-transfer catalytic conditions.
3-Phenylpropyl bromide: Similar to 1-bromo-3-phenylpropane, it is used in organic synthesis and has similar reactivity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions in proteomics research and medicinal chemistry .
Propiedades
IUPAC Name |
1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQKSWPBFZCKPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661827 |
Source


|
| Record name | 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93885-34-8 |
Source


|
| Record name | 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)



![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate](/img/structure/B563329.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)







